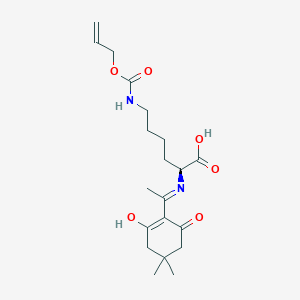

Dde-L-Lys(Aloc)-OH*DCHA

Description

BenchChem offers high-quality Dde-L-Lys(Aloc)-OH*DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dde-L-Lys(Aloc)-OH*DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O6 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1 |

InChI Key |

MEXRAPFIOOMRCO-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Orthogonal Protection Strategies: A Technical Guide to Dde and Aloc in SPPS

Executive Summary

In complex Solid Phase Peptide Synthesis (SPPS), the standard two-dimensional orthogonality (Fmoc/tBu) is often insufficient. The synthesis of cyclic peptides, branched structures, or site-specific conjugates requires "third" and "fourth" dimensions of protection. This guide details the chemical basis and practical application of Dde/ivDde (hydrazine-labile) and Aloc (Palladium-labile) protecting groups.

These strategies allow for the selective unmasking of specific amino/hydroxyl functionalities while the peptide remains anchored to the resin and fully protected elsewhere. This guide prioritizes the ivDde variant over standard Dde due to superior stability and recommends Phenylsilane as the optimal scavenger for Aloc deprotection.

Part 1: The Mechanistic Basis of Orthogonality

True orthogonality implies that a protecting group can be removed without affecting others in the system.[1][2] In a standard Fmoc/tBu strategy, we introduce Dde and Aloc to create a non-interfering matrix.

The Orthogonality Matrix

The following diagram illustrates the chemical compatibility between these groups. Note that while Dde/Aloc are orthogonal to tBu (acid), their relationship with Fmoc (base) requires specific sequencing.

Caption: Chemical compatibility matrix. Green arrows indicate stability; red dashed arrows indicate incompatibility requiring specific order of operations.

Part 2: The Dde Family (Dde vs. ivDde)

The Stability Problem: Why ivDde?

The original Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is susceptible to premature cleavage by piperidine (used for Fmoc removal). In long syntheses, this leads to partial loss of the protecting group. Furthermore, Dde is prone to

Expert Recommendation: Always utilize ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) for side-chain protection. The bulky isovaleryl side chain provides steric hindrance, rendering it stable to 20% piperidine while remaining hypersensitive to hydrazine [1].

Cleavage Mechanism

The cleavage is driven by the alpha-effect of hydrazine. Hydrazine attacks the exocyclic double bond, followed by cyclization to form a stable indazole byproduct. This byproduct absorbs strongly at 290 nm , allowing for real-time UV monitoring of the reaction progress.

Caption: Hydrazinolysis of ivDde. The formation of the stable indazole drives the equilibrium to completion.

Part 3: The Aloc/Alloc System

The Palladium Cycle

The Allyloxycarbonyl (Aloc) group is removed via

-

Oxidative Addition:

inserts into the allylic bond, forming a -

Decarboxylation: The carbamate collapses, releasing

and the amine. -

Scavenging: A nucleophile must scavenge the allyl group to regenerate

.

The Critical Role of the Scavenger

Without an effective scavenger, the allyl group can re-attach to the amine.

-

Dimedone: Traditional, but kinetically slow.

-

Morpholine: Effective, but can be basic.

-

Phenylsilane (

): The superior choice. It acts as a hydride donor, rapidly reducing the

Part 4: Experimental Protocols

Selective Removal of ivDde

Reagents: Hydrazine monohydrate (2% v/v) in DMF.[3]

-

Wash: Wash resin with DMF (

min). -

Cleavage: Add 2% hydrazine/DMF solution. Agitate for 10 minutes .

-

Repeat: Drain and repeat step 2 two more times (

min).-

Validation: Monitor the filtrate at 290 nm. The absorbance should plateau and then decrease in subsequent washes.

-

-

Wash: Wash extensively with DMF (

min) to remove all traces of hydrazine.

Selective Removal of Aloc

Reagents:

-

Preparation: Swell resin in DCM (Aloc removal is often faster in DCM than DMF).

-

Catalyst Mix: Dissolve

(-

Note: The solution need not be strictly anaerobic for SPPS, but minimizing air exposure preserves catalyst life.

-

-

Reaction: Add mixture to resin. Agitate for 30 minutes .

-

Repeat: Drain and repeat with fresh catalyst mixture for another 30 minutes.

-

Wash (The "Black Rain" Protocol): The resin will likely be grey/black due to Pd precipitation.

-

Wash with DCM (

). -

Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (

min). This chelates Pd residues. -

Wash with DMF (

).

-

Part 5: Strategic Workflows

Scenario: On-Resin Head-to-Tail Cyclization

This workflow demonstrates the necessity of orthogonality. We use an Fmoc-Asp-OAll (Allyl ester) at the C-terminus and an Fmoc strategy for the backbone.[7]

Caption: Workflow for head-to-tail cyclization. Note Step 3: Boc is required because Fmoc is not stable to the final TFA cleavage, and we need the N-terminus protected during activation.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| ivDde not removing | Aggregation of peptide chain. | Increase hydrazine concentration to 5% or use DBU (1:1 with hydrazine) cautiously. |

| Fmoc loss during ivDde removal | Hydrazine trace remaining. | Increase DMF flow washes; add a 5% DIPEA/DMF wash step to neutralize. |

| Incomplete Aloc removal | Catalyst oxidation (solution turns black instantly). | Use fresh |

| Grey Resin after Aloc | Palladium precipitation. | Wash with Sodium Diethyldithiocarbamate or 0.5% solution of DIPEA in DMF. |

| Dde Migration | Nucleophilic attack by free amine on Dde.[8] | Use ivDde .[3][4][9] Ensure N-terminus is protected (Boc) before side-chain deprotection.[5] |

Expert Insight: The "Boc Cap"

When using ivDde for side-chain modification (e.g., adding a fluorophore to a Lysine), you must protect the N-terminus of the peptide chain before removing the ivDde. Since hydrazine removes Fmoc, an Fmoc-protected N-terminus would be deprotected simultaneously, leading to double addition of your fluorophore.

-

Solution: Use a Boc-protected amino acid for the final residue, or treat the Fmoc-deprotected N-terminus with

prior to hydrazine treatment.[5]

References

-

Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. Link

-

Thieriet, N., et al. (2000). "Phenylsilane as a scavenger for the palladium-mediated deprotection of allyl-based protecting groups."[6] Tetrahedron Letters, 41, 2579-2582. Link

-

Kates, S. A., et al. (1993). "Automated allyl cleavage for continuous-flow synthesis of cyclic and branched peptides." Analytical Biochemistry, 212(2), 303-310. Link

-

Bycroft, B. W., et al. (1993).[10] "A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis."[4][7][10] Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Orthogonal Strategies in Complex Peptide Synthesis

Comparative Analysis: Fmoc-Lys(Dde)-OH vs. Dde-Lys(Aloc)-OH[1]

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), the synthesis of complex topologies—such as FRET probes, stapled peptides, and dendrimers—requires precise control over reactive sites. This guide analyzes two critical, yet distinct, Lysine building blocks: Fmoc-Lys(Dde)-OH and Dde-Lys(Aloc)-OH .

While both molecules facilitate orthogonal deprotection, they serve diametrically opposite strategic roles. Fmoc-Lys(Dde)-OH is the industry standard for side-chain modification within a conventional Fmoc backbone protocol. In contrast, Dde-Lys(Aloc)-OH is a specialized "inverse" building block, typically employed for N-terminal branching, head-to-tail cyclization, or strategies requiring complete orthogonality to base-labile (Fmoc) and acid-labile (Boc/tBu) systems.

Structural & Chemical Fundamentals

To select the correct reagent, one must understand the lability profile of the protecting groups relative to the peptide backbone assembly.

2.1 The Molecules[1][2][3][]

| Feature | Fmoc-Lys(Dde)-OH | Dde-Lys(Aloc)-OH |

| Fmoc (Base-labile) | Dde (Hydrazine-labile) | |

| Dde (Hydrazine-labile) | Aloc (Pd-labile) | |

| Primary Application | Side-chain functionalization (Fluorophores, PEGylation) | Head-to-tail cyclization; Orthogonal N-terminal exposure |

| Backbone Compatibility | Standard Fmoc SPPS | Boc SPPS or Specialized "Safety-Catch" strategies |

2.2 Orthogonality Matrix[5]

The core distinction lies in the "trigger" required to expose the amine.

-

Fmoc (9-fluorenylmethoxycarbonyl): Cleaved by secondary amines (20% Piperidine) via E1cb mechanism.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by nucleophiles (2% Hydrazine) via addition-elimination. Stable to TFA and Piperidine (kinetically).

-

Aloc (Allyloxycarbonyl): Cleaved by Pd(0) via

-allyl complex formation. Stable to Acid, Base, and Nucleophiles.[][6]

Figure 1: Orthogonality map demonstrating the chemical compatibility of reagents. Note that Hydrazine (used for Dde) also cleaves Fmoc, necessitating careful sequencing.

Strategic Applications

3.1 Fmoc-Lys(Dde)-OH: The Side-Chain Workhorse

This is the standard tool for introducing a "third dimension" of orthogonality into Fmoc SPPS.

-

Workflow:

-

Assemble peptide backbone using standard Fmoc/tBu protocols.

-

The Dde group remains intact during Fmoc removal (piperidine) steps, provided exposure is not excessive (see Section 5.1).

-

Selective Deprotection: Treat resin with 2% Hydrazine/DMF to remove Dde from the Lysine side chain.[7] The N-terminal Fmoc and side-chain tBu groups remain distinct (though Fmoc is labile to hydrazine, it is usually removed or replaced before this step if N-terminal stability is required).

-

Functionalization: Attach a fluorophore, fatty acid, or biotin to the

-amine.

-

3.2 Dde-Lys(Aloc)-OH: The Inverse Architect

This building block is rarer and used when the N-terminus must be exposed under conditions that do not affect acid-labile (tBu) or Pd-labile (Aloc) groups, or when Fmoc is not a viable N-terminal protector (e.g., in base-sensitive linker strategies).

-

Primary Use Case: Head-to-Tail Cyclization

-

The peptide is anchored to the resin via a side chain (e.g., Asp or Glu).

-

Dde-Lys(Aloc)-OH is coupled as the final N-terminal residue.

-

Cyclization Prep: The N-terminal Dde is removed with Hydrazine. This exposes the N-terminal amine without removing the side-chain Aloc or resin linkage.

-

The C-terminus is activated, and the peptide cyclizes (Head-to-Tail).

-

Final Step: The Aloc group on the Lysine side chain is removed with Pd(0) to allow for final derivatization (e.g., adding a targeting ligand to the cyclic scaffold).

-

Experimental Protocols

4.1 Dde Deprotection (Hydrazine Method)

Applicable to both molecules.

Reagents:

-

Hydrazine monohydrate (2% v/v) in DMF.

-

Warning: Hydrazine is carcinogenic and unstable. Prepare fresh.

Protocol:

-

Wash resin with DMF (3 x 1 min).

-

Add 2% Hydrazine/DMF solution (10 mL per gram of resin).

-

Agitate for 3 minutes . Drain.

-

Repeat step 2 and 3 twice more (Total 3 x 3 min).

-

Note: Monitoring is possible via UV at 290 nm (formation of indazole byproduct).

-

-

Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

-

Critical: Residual hydrazine will prematurely cleave Fmoc groups in subsequent steps.

-

4.2 Aloc Deprotection (Palladium Method)

Applicable to Dde-Lys(Aloc)-OH side chain.

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Phenylsilane (PhSiH

) (10 - 20 eq) as the scavenger.[8] -

Solvent: Dry DCM.

Protocol:

-

Anaerobic Prep: Wash resin with dry DCM. Sparge DCM with Argon/Nitrogen to remove oxygen (Oxygen poisons the Pd catalyst).

-

Dissolve Pd(PPh

) -

Add solution to resin.[1]

-

Agitate gently (avoid grinding resin) for 30-60 minutes in the dark.

-

Drain and wash with DCM.

-

Metal Scavenging: Wash resin with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min) to remove precipitated Palladium (resin will turn from grey/black back to original color).

Troubleshooting & Stability

5.1 The Dde Migration Issue

A critical failure mode with Fmoc-Lys(Dde)-OH is the migration of the Dde group from the

-

Mechanism: The free amine generated after Fmoc removal attacks the Dde exocyclic double bond.

-

Prevention:

-

Shorten Fmoc deprotection: Use 20% Piperidine for 3 x 3 min instead of 1 x 20 min.

-

Use DBU: Replace Piperidine with 2% DBU/2% Piperidine in DMF for Fmoc removal. DBU promotes Fmoc removal but is less nucleophilic, reducing migration risk.

-

5.2 Aloc Scavenging

If Phenylsilane is not used, the

Visual Workflow Comparison

Figure 2: Workflow comparison. Left: Using Dde for side-chain modification. Right: Using Dde/Aloc for N-terminal specific manipulation (e.g., cyclization).

References

-

Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.[7] [9]

-

Merck (Sigma-Aldrich). Fmoc-Lys(Dde)-OH Product & Technical Guide.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on orthogonality).

-

Bachem. Technical Note: The Dde Protecting Group.

-

BenchChem. Alloc Protecting Group: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability & Handling of Dde-L-Lys(Aloc)-OH DCHA Salt

This guide provides an in-depth technical analysis of Dde-L-Lys(Aloc)-OH dicyclohexylamine (DCHA) salt , a specialized orthogonal building block used in complex peptide synthesis.[1][2]

Part 1: Executive Summary & Chemical Architecture[3][4]

Dde-L-Lys(Aloc)-OH (N-α-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-N-ε-allyloxycarbonyl-L-lysine) is a highly specialized amino acid derivative.[1][2] Unlike standard Fmoc- or Boc-protected lysine, this molecule utilizes Dde for N-α protection and Aloc for side-chain protection.[1][2]

This configuration offers a unique orthogonality profile:

-

Dde (N-α): Cleaved by nucleophiles (Hydrazine).[1][2] Stable to TFA (acid) and Pd(0).[1][2]

-

Aloc (N-ε): Cleaved by Pd(0) catalysis. Stable to TFA and Hydrazine (mostly).[1]

-

DCHA Salt: The dicyclohexylamine salt form is engineered to convert the naturally oily or amorphous free acid into a crystalline solid, significantly enhancing thermal stability and shelf-life.

Chemical Structure & Orthogonality

The molecule is designed for "Hydrazine/Palladium" orthogonality, distinct from standard Fmoc/tBu strategies.

Figure 1: Structural architecture highlighting orthogonal protection zones and the stabilizing salt counterion.[1][2]

Part 2: Stability Profile

Solid-State Stability (Shelf Life)

The DCHA salt form is critical here.[1][2] The free acid of Dde-protected amino acids can be hygroscopic and prone to hydrolysis or self-reaction.[1][2] The bulky, lipophilic DCHA counterion creates a lattice that excludes moisture.

| Parameter | Stability Assessment | Recommended Condition |

| Thermal | High. Stable up to 2 years if stored correctly.[1][2] Degradation (decarboxylation/hydrolysis) accelerates >25°C. | Store at -20°C .[1][2] |

| Hydrolytic | Moderate. Dde is a vinylogous amide; prolonged exposure to moisture can lead to hydrolysis of the Dde ring. | Store in a desiccator . Warm to RT before opening. |

| Photolytic | High. The Dde chromophore absorbs UV (λmax ~290 nm) but is generally photostable under ambient light. | Protect from intense UV; amber vials recommended. |

| Oxidative | High. The Aloc allyl group is stable to air oxidation but sensitive to radical initiators. | Store under inert gas (Argon/N2) for long-term archival.[1][2] |

Solution Stability & Chemical Compatibility

Once dissolved, the stability clock starts ticking. The primary risks are nucleophilic attack and Dde migration .

-

Solvent Compatibility: Soluble in DCM, DMF, NMP. Less soluble in Ether/Hexane (used for precipitation).[1][2]

-

The "Dde Migration" Risk: In solution, the Dde group can migrate from the N-α position to a free ε-amino group (inter- or intra-molecularly).[1][2] Since the ε-amine here is Aloc-protected, migration is blocked unless the Aloc group is removed first.[1][2]

Critical Incompatibility: Primary Amines

Do not dissolve this compound in solutions containing primary amines (e.g., Piperidine, free amino acids) unless cleavage is intended. [2]

-

Piperidine: While Dde is often cited as stable to 20% piperidine (Fmoc removal conditions), it is kinetically stable, not thermodynamically. Long exposure leads to loss.

Figure 2: Primary degradation pathways in solution.[1][2] Avoid primary amines to prevent premature cleavage.

Part 3: Handling & Desalting Protocol

The DCHA salt must be converted to the free acid form before use in Solid Phase Peptide Synthesis (SPPS). The DCHA amine can interfere with activation (consuming coupling reagents like HATU/HBTU) and may cap the resin.

Protocol: Conversion to Free Acid

Objective: Isolate Dde-L-Lys(Aloc)-OH free acid for immediate coupling.

-

Dissolution: Suspend the DCHA salt in Ethyl Acetate (EtOAc) . It may not dissolve fully until acidified.

-

Acid Wash: Transfer to a separatory funnel. Wash with 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid .[1]

-

Extraction: Shake vigorously. Collect the organic (EtOAc) layer.

-

Wash: Wash the organic layer 2x with water and 1x with Brine (saturated NaCl).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

-

Concentration: Filter off the solid Na₂SO₄ and evaporate the EtOAc under reduced pressure (Rotavap) at <40°C.

-

Result: You will obtain the free acid as a viscous oil or foam. Use immediately.

Figure 3: Workflow for removing the DCHA counterion prior to SPPS coupling.

Part 4: Application in SPPS (Orthogonality)

This building block is typically used in "Inverse" strategies or Branched Peptide Synthesis .[1]

-

Scenario: You need to branch off the N-terminus while keeping the side chain protected, or vice versa.

-

Deprotection of N-α (Dde): Treat resin with 2% Hydrazine in DMF (3 x 3 min).[1][2]

-

Deprotection of N-ε (Aloc): Treat resin with Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (10 eq) in DCM.[1][2]

-

Note: This exposes the side chain for modification (e.g., cyclization, dye labeling).

-

References

-

Bycroft, B. W., et al. (1993).[7] A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. J. Chem. Soc., Chem. Commun., 778-779. Link[1][2][7]

-

Merck/Novabiochem. Fmoc-Lys(Dde)-OH Technical Data & Stability.[1] (General reference for Dde stability properties). Link[1][2]

-

BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.Link[1][2]

-

Diaz-Mochon, J. J., et al. (2004).[2] Dde-based orthogonal protection strategies.[1][2][7] Organic Letters. (Mechanistic insights on migration). Link[1][2]

Sources

- 1. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-LYS(ALLOC)-OH | 6298-03-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. chempep.com [chempep.com]

Advanced Orthogonal Strategies: The Dde/Alloc Paradigm in Branched Peptide Synthesis

[1]

Executive Summary

The synthesis of complex peptide architectures—such as Multiple Antigen Peptides (MAPs), cyclic peptides, and FRET-based probes—demands protecting group strategies that extend beyond the standard two-dimensional Fmoc/tBu or Boc/Bzl orthogonality. The utilization of Lysine residues protected with Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Aloc (Allyloxycarbonyl) functionalities represents the "Gold Standard" for introducing a third and fourth dimension of orthogonality.

This guide details the mechanistic underpinnings, experimental protocols, and strategic applications of the Dde/Alloc orthogonal pair. It specifically addresses the "Dde-Lys(Aloc)" scaffold concept—utilizing Lysine as a branching point where the

The Orthogonal Landscape: Why Dde and Aloc?

In standard Solid Phase Peptide Synthesis (SPPS), the Fmoc group (base-labile) and tBu-based side chains (acid-labile) define the primary axes of protection. To introduce branching (e.g., for dendrimers or ubiquitin-like modifications), chemists require groups stable to both piperidine and TFA.

The Chemoselectivity Matrix

The power of the Dde/Alloc system lies in its mutual orthogonality:

| Protecting Group | Lability Mechanism | Reagent | Stability |

| Fmoc | Base-induced | 20% Piperidine | Stable to Pd(0), Hydrazine (mostly), TFA |

| Dde / ivDde | Nucleophilic displacement | 2% Hydrazine in DMF | Stable to Piperidine (ivDde), Pd(0), TFA |

| Aloc (Alloc) | Pd(PPh | Stable to Piperidine, Hydrazine*, TFA | |

| tBu / Boc | Acidolysis | 95% TFA | Stable to Piperidine, Hydrazine, Pd(0) |

> Critical Technical Nuance: While Aloc is theoretically stable to hydrazine, prolonged exposure can lead to the reduction of the allyl double bond. Specific scavenging protocols (detailed in Section 3) are required to prevent this.

Strategic Scaffolds: The Building Blocks

While the prompt alludes to "Dde-Lys(Aloc)," this specific configuration usually manifests in two strategic forms in commercial SPPS:

-

Dual-Lysine Strategy: Using Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH at different positions in the sequence to create two distinct branching points.

-

The Bridgehead Scaffold: A specific Lysine derivative such as Dde-Lys(Alloc)-OH (rare) or, more commonly, the use of Fmoc-Lys(ivDde)-OH where the Fmoc is removed for main-chain extension, and the ivDde is removed later for side-chain branching.

Expert Insight: Dde vs. ivDde

Standard Dde is susceptible to migration (moving from

Experimental Protocols

The following protocols are designed to be self-validating. The "Check" steps ensure the reaction has proceeded before committing valuable resin to the next step.

Protocol A: Aloc Removal (Palladium-Mediated)

Used for exposing the first branching point.

Reagents:

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) or Morpholine/Dimedone (to trap the allyl cation). -

Solvent: Dry DCM (Dichloromethane).

Workflow:

-

Wash: Wash resin 3x with DCM (swelling is crucial).

-

Cocktail Prep: Dissolve Pd(PPh

) -

Reaction: Add cocktail to resin. Shake for 30 minutes.

-

Repeat: Drain and repeat step 3 with fresh cocktail.

-

Wash (Critical): Wash with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove Palladium residues (which appear as black precipitates).

-

Validation: Perform a Kaiser test (blue = free amine) or Chloranil test (for secondary amines).

Protocol B: Dde/ivDde Removal (Hydrazine-Mediated)

Used for exposing the second branching point.

Reagents:

-

2% Hydrazine monohydrate in DMF.[5]

-

Additive: Allyl Alcohol (if Aloc groups are still present on the peptide).

Workflow:

-

Cocktail Prep: Prepare 2% v/v Hydrazine in DMF.

-

Safety: Hydrazine is carcinogenic. Handle in a fume hood.

-

-

Reaction: Add to resin. Shake for 3 x 3 minutes (for Dde) or 3 x 10 minutes (for ivDde).

-

Monitoring: Save the filtrate. The byproduct (indazole derivative) absorbs UV at 290 nm.[6]

-

Self-Validating Step: Measure OD290 of the filtrate. Repeat washing until OD290 drops to baseline.

-

-

Wash: Wash extensively with DMF (5x) to remove all traces of hydrazine (which would cap the next Fmoc amino acid).

Visualizing the Orthogonal Logic

The following diagram illustrates a dual-branching strategy using a Lysine scaffold, demonstrating how Dde and Aloc allow for independent functionalization.

Caption: Workflow for sequential unmasking of Lys(Alloc) and Lys(ivDde) sites, enabling tri-functional peptide synthesis.

Applications in Drug Development

Multiple Antigen Peptides (MAPs)

Using a Lysine core (often a K2 or K4 core), Dde/Alloc orthogonality allows the synthesis of "Hetero-MAPs." Unlike standard MAPs which present multiple copies of the same epitope, Dde/Alloc allows the attachment of Epitope A on the

-

Relevance: Development of multi-valent vaccines targeting different viral proteins simultaneously.

FRET Probes (Fluorescence Resonance Energy Transfer)

To measure peptide folding or cleavage (e.g., Caspase activity assays), a donor fluorophore and a quencher must be placed at precise distances.

-

Strategy: Incorporate Fmoc-Lys(Alloc) at the N-terminus and Fmoc-Lys(Dde) at the C-terminus.

-

Execution: Selectively remove Alloc

Attach EDANS (Donor). Selectively remove Dde -

Advantage:[7] This can be done entirely on-resin, avoiding solubility issues associated with solution-phase labeling.

Cyclic Peptides (Side-Chain to Side-Chain)

Stapled peptides or lactam bridges often require cyclization between two Lysines or a Lysine and a Glutamic acid.

-

Protocol: Protect the cyclization residues with Dde and Alloc (or Dde and ODmab). Complete the linear synthesis. Remove only the Dde and Alloc groups (leaving N-term Fmoc and side-chain tBu intact). Perform on-resin cyclization using PyBOP/DIEA.

Troubleshooting & Expert Tips

-

Dde Migration:

-

Problem: During Fmoc removal with piperidine, the Dde group on a Lysine side chain can migrate to the free N-terminal amine.[1]

-

Solution: Use ivDde .[2][5][6][8] If you must use Dde, perform Fmoc removal with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of piperidine, or shorten piperidine exposure times.

-

-

Alloc Reduction by Hydrazine:

-

Problem: If you need to remove Dde before Alloc, the hydrazine used for Dde removal can reduce the allyl double bond to a propyl group, making the Alloc group impossible to remove with Palladium.

-

Solution: Always remove Alloc first if possible. If Dde must be removed first, add Allyl Alcohol to the hydrazine cocktail to act as a sacrificial scavenger.[9]

-

-

Incomplete Palladium Removal:

-

Problem: Residual Pd(0) stays on the resin, causing brown coloration and poisoning subsequent coupling reactions.

-

Solution: Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF. The DTC chelates Pd, turning the solution yellow/orange, indicating successful removal.

-

References

-

Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[2] Journal of the Chemical Society, Chemical Communications.[2][9]

-

Source:

-

-

Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis.[2] Tetrahedron Letters.[2][9]

-

Source:

-

-

Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews.

-

Source:

-

-

Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters.[2][9] (Regarding Alloc/Allyl usage).

-

Source:

-

-

Merck/MilliporeSigma Technical Note.Cleavage of Dde and ivDde Protecting Groups.

-

Source:

-

Sources

- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

A Technical Guide to the Solubility Profile of Dde-Protected Amino Acid DCHA Salts

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups and the physical properties of amino acid derivatives are paramount for achieving high-purity, complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers an orthogonal protection strategy, particularly for primary amines like the ε-amino group of lysine, that is invaluable for the synthesis of branched or cyclic peptides. To enhance the handling and purification of these Dde-protected amino acids, they are often converted into their dicyclohexylammonium (DCHA) salts, which are typically stable, crystalline solids.[1] However, the successful application of these derivatives in SPPS is critically dependent on their solubility in the solvents used for coupling reactions. This guide provides an in-depth examination of the solubility profiles of Dde-protected amino acid DCHA salts, offering a framework for their empirical determination and providing insights into the factors governing their dissolution.

Introduction: The Strategic Importance of Dde Protection and DCHA Salt Formation

The synthesis of complex peptides often necessitates the use of orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide chain.[2] The Dde group is a prime example of such a strategy, being stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the acidic conditions used for Boc-group and side-chain cleavage.[2][3] The Dde group is typically removed using a solution of 2% hydrazine in N,N-dimethylformamide (DMF).[3][4] This orthogonality allows for site-specific modifications, such as the attachment of labels or the formation of branched structures.

While Dde-protected amino acids are synthetically versatile, they can sometimes be challenging to purify and handle as free acids, often presenting as oils or amorphous solids.[1] The formation of a dicyclohexylammonium (DCHA) salt provides a robust solution to this problem. DCHA, a strong organic base, reacts with the carboxylic acid moiety of the protected amino acid to form a stable, crystalline salt.[1] This crystalline nature facilitates purification through recrystallization, leading to a significant increase in the purity of the building block.[1]

However, before these DCHA salts can be used in peptide synthesis, two critical steps are necessary:

-

Conversion to the Free Acid: The DCHA salt must be converted back to the free carboxylic acid to enable its activation and coupling to the growing peptide chain.[5][6]

-

Dissolution in an Appropriate Solvent: The protected amino acid must be fully dissolved in the reaction solvent to ensure efficient and complete coupling.

This guide focuses on the second, often overlooked, aspect: the solubility of the Dde-protected amino acid DCHA salt itself, which is a key factor in preparing stock solutions and ensuring the homogeneity of the reaction mixture.

Factors Influencing the Solubility of Dde-Protected Amino Acid DCHA Salts

The solubility of a Dde-protected amino acid DCHA salt in a given organic solvent is a complex interplay of several factors:

-

The Amino Acid Side Chain: The nature of the amino acid side chain plays a significant role. Hydrophobic side chains (e.g., Leucine, Valine) will generally impart different solubility characteristics compared to more polar or charged side chains.[2][7]

-

The Dde Protecting Group: The Dde group itself is a bulky, relatively nonpolar moiety that influences the overall solubility of the molecule.

-

The Dicyclohexylamine (DCHA) Counterion: DCHA is a bulky, hydrophobic amine, and its presence as a counterion will significantly affect the salt's interaction with the solvent.

-

The Solvent: The choice of solvent is the most critical factor. Common solvents in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), have different polarities and solvating capabilities.[8][9] The principle of "like dissolves like" is a useful starting point; however, empirical determination is often necessary.

-

Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.[2]

-

Presence of Other Solutes: The presence of other reagents in the solution, such as activators or bases, can also influence solubility.

Experimental Protocol for Determining the Solubility Profile

Given the lack of extensive published quantitative solubility data for Dde-protected amino acid DCHA salts, an empirical, systematic approach is essential for any research or development laboratory. The following protocol outlines a robust method for determining the solubility of these compounds in various organic solvents.

Materials and Equipment

-

Dde-protected amino acid DCHA salt (e.g., Dde-Lys(DCHA)-OH, Dde-Orn(DCHA)-OH)

-

Anhydrous organic solvents (e.g., DMF, NMP, DCM, Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the Dde-protected amino acid DCHA salt into a series of labeled vials.

-

Add a precise volume of the desired solvent to each vial.

-

Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to reach equilibrium. This ensures the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the Dde-protected amino acid DCHA salt of known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples from the saturated solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL and M (mol/L).

-

Self-Validating System and Causality

-

Equilibration Time: A 24-hour equilibration period is chosen to ensure that the dissolution process has reached a true equilibrium, providing a reliable measure of saturation solubility.

-

Centrifugation: This step is crucial to separate the saturated solution from any undissolved solid, preventing artificially high solubility readings.

-

HPLC Quantification: HPLC with UV detection is a highly accurate and precise method for quantifying the concentration of the dissolved compound, offering superior reliability compared to gravimetric methods, which can be prone to errors from residual solvent.[10]

-

Calibration Curve: The use of a multi-point calibration curve ensures the accuracy of the quantification over a range of concentrations.

Data Presentation: A Template for Solubility Profiles

The following table provides a structured format for presenting the empirically determined solubility data for various Dde-protected amino acid DCHA salts. Researchers can populate this table with their own experimental findings.

| Dde-Amino Acid DCHA Salt | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

| Dde-Lys(DCHA)-OH | DMF | 25 | Data to be determined | Data to be determined |

| Dde-Lys(DCHA)-OH | NMP | 25 | Data to be determined | Data to be determined |

| Dde-Lys(DCHA)-OH | DCM | 25 | Data to be determined | Data to be determined |

| Dde-Lys(DCHA)-OH | THF | 25 | Data to be determined | Data to be determined |

| Dde-Lys(DCHA)-OH | ACN | 25 | Data to be determined | Data to be determined |

| Dde-Orn(DCHA)-OH | DMF | 25 | Data to be determined | Data to be determined |

| Dde-Orn(DCHA)-OH | NMP | 25 | Data to be determined | Data to be determined |

| Dde-Orn(DCHA)-OH | DCM | 25 | Data to be determined | Data to be determined |

| Dde-Orn(DCHA)-OH | THF | 25 | Data to be determined | Data to be determined |

| Dde-Orn(DCHA)-OH | ACN | 25 | Data to be determined | Data to be determined |

| Other Dde-AA(DCHA) Salts | ... | ... | ... | ... |

Visualizing the Workflow and Chemical Structures

Chemical Structure of a Dde-Protected Amino Acid DCHA Salt

Caption: Ionic salt formation between Dde-Lysine and DCHA.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining Dde-AA(DCHA) salt solubility.

Conclusion and Field-Proven Insights

The solubility of Dde-protected amino acid DCHA salts is a critical, yet often uncharacterized, parameter in peptide synthesis. While DMF and NMP are the workhorse solvents in SPPS, their efficacy is entirely dependent on their ability to dissolve the building blocks.[8][9] In our experience, while DMF is a versatile solvent, NMP often provides superior solubilizing power for larger, more hydrophobic protected amino acids and can be instrumental in preventing aggregation during the synthesis of challenging sequences.[9][10]

This guide provides a robust, self-validating framework for researchers to empirically determine the solubility profiles of these essential reagents. By systematically generating this data, laboratories can:

-

Optimize Stock Solution Preparation: Avoid precipitation and ensure accurate concentrations.

-

Enhance Coupling Efficiency: Ensure the protected amino acid is fully available for the coupling reaction, leading to higher purity crude peptides.

-

Troubleshoot Difficult Couplings: In cases of incomplete reactions, solubility issues can be a primary suspect.

-

Inform Solvent Selection: Make data-driven decisions on the most appropriate solvent for a particular synthesis.

By investing the time to characterize the solubility of these key building blocks, researchers and drug development professionals can significantly improve the robustness, reproducibility, and success rate of their peptide synthesis endeavors.

References

-

JPT Peptide Technologies. Peptide Solubilization. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec Peptides. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jpt.com [jpt.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction to Double Orthogonal Peptide Synthesis Strategies

Executive Summary

In the landscape of modern peptide therapeutics, the demand for complex architectures—cyclic peptides, branched scaffolds, and antibody-drug conjugates (ADCs)—has outpaced the capabilities of standard solid-phase peptide synthesis (SPPS). Standard SPPS relies on a two-dimensional (2D) orthogonality scheme: a temporary protecting group for the

Double Orthogonal strategies (often termed "Third-Dimension Orthogonality") introduce a third set of protecting groups. These groups can be selectively removed without affecting the temporary

The Concept of Orthogonality

Orthogonality in organic synthesis is defined by the ability to deprotect one functional group in the presence of others using a non-overlapping chemical mechanism.

| Dimension | Role | Examples (Fmoc Strategy) | Cleavage Condition |

| 1st Dimension | Temporary | Fmoc | Base (20% Piperidine) |

| 2nd Dimension | Permanent Side-Chain Protection | tBu, Trt, Pbf, Boc | Strong Acid (95% TFA) |

| 3rd Dimension | Double Orthogonal / Selective | Alloc, Dde, Mtt | Pd(0), Hydrazine, Dilute Acid |

Visualization of Orthogonal Logic

The following diagram illustrates the operational logic of a 3-dimensional orthogonal protection scheme.

Caption: Logical flow of 3-dimensional orthogonality. Each protecting group class is addressable via a unique chemical trigger.

Strategic Frameworks: A Technical Deep Dive

Strategy A: The Alloc System (Allyloxycarbonyl)

The Alloc group is the "gold standard" for orthogonality because its removal relies on transition metal catalysis, a mechanism completely distinct from acid/base chemistry.

-

Mechanism: Palladium(0)-catalyzed allyl transfer.[2] The Pd(0) complex coordinates with the allyl carbamate, forming a

-allyl palladium complex and releasing carbamic acid, which decarboxylates to the amine. A scavenger (phenylsilane or borane dimethylamine) is required to trap the allyl cation. -

Primary Application: On-resin cyclization (Lactamization), "stapling," and sensitive fluorophore attachment.

Experimental Protocol: Alloc Deprotection

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) -

Solvent: Dry Dichloromethane (DCM)[3]

Step-by-Step Workflow:

-

Preparation: Wash resin 3x with dry DCM. Ensure the system is under inert gas (Argon/Nitrogen) if possible, though rapid benchtop execution is often tolerated.

-

Cocktail Assembly: Dissolve Pd(PPh

) -

Reaction: Add solution to resin. Agitate gently for 30 minutes.

-

Repetition: Drain and repeat the treatment with fresh cocktail for another 30 minutes to ensure quantitative removal.

-

Washing (Critical): The resin will be sticky with Pd byproducts.

Strategy B: The Dde/ivDde System

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered variant ivDde are vinylogous amides. They are stable to piperidine (transiently) and TFA but cleaved by nucleophiles.

-

Mechanism: Nucleophilic attack by hydrazine or hydroxylamine on the exocyclic double bond, followed by cyclization to form a stable indazole or isoxazole byproduct, releasing the amine.

-

The "Fmoc Risk": Hydrazine will remove Fmoc groups. Therefore, Dde is best used when the N-terminus is Boc-protected or if the N-terminus is already acetylated/capped.

-

True Orthogonality: To remove Dde in the presence of Fmoc, one must use Hydroxylamine hydrochloride/Imidazole , which cleaves Dde but spares Fmoc.

Experimental Protocol: Selective Dde Removal (Fmoc-Sparing)

Reagents:

Step-by-Step Workflow:

-

Preparation: Prepare a solution of 1.8 g NH

OH·HCl and 1.3 g Imidazole in 25 mL NMP. -

Reaction: Add to resin and agitate for 1 hour.

-

Monitoring: Dde has a strong UV absorbance at 290 nm. Monitoring the filtrate absorbance can confirm cleavage.

Strategy C: The Mtt System (Methyltrityl)

Mtt is an acid-labile group, but it is hyper-sensitive compared to tBu or Boc. It relies on a kinetic window of acidity.

-

Mechanism: Protonation of the trityl center generates a resonance-stabilized carbocation. Mtt cleaves at 1% TFA, whereas tBu requires >50% TFA.

-

Risk: Extended exposure to 1% TFA can slowly degrade tBu esters or cleave peptide from hyper-sensitive linkers (e.g., 2-Chlorotrityl resin).

Experimental Protocol: Mtt Deprotection

Reagents:

-

Triisopropylsilane (TIS) - Essential Scavenger

Step-by-Step Workflow:

-

Cocktail: Prepare 1% TFA / 2-5% TIS / in DCM.

-

Flow Wash Method (Recommended): Do not incubate for long periods.

-

Add cocktail, shake for 2 minutes, drain.

-

Repeat this "pulse" cycle 10–15 times.

-

The yellow color of the trityl cation in the filtrate indicates active cleavage. Continue until the filtrate is colorless.

-

-

Neutralization: Immediately wash with 5% DIEA in DMF to neutralize residual acid on the resin before proceeding to coupling.

Comparative Technical Analysis

| Feature | Alloc | Dde / ivDde | Mtt |

| Orthogonality | Perfect (Metal catalyzed) | Good (Nucleophilic) | Kinetic (Acid gradient) |

| Reagent Cost | High (Pd catalyst) | Low | Low |

| Reaction Time | 2 x 30 min | 2 x 10 min (Hydrazine) | 10 x 2 min (Flow) |

| Scavenger Need | Yes (Phenylsilane) | No | Yes (TIS) |

| Major Risk | Pd poisoning of resin (black ppt) | Migration to other amines; Fmoc loss | Premature tBu loss; Resin cleavage |

| Best For | Late-stage modification; Precious peptides | Large scale; Simple branching | Lysine-specific modification |

Case Study: Synthesis of a Head-to-Tail Cyclic Peptide

Objective: Synthesize Cyclo(Arg-Gly-Asp-Phe-Lys) via side-chain anchoring. Strategy: Anchor via Asp side chain, use Alloc on Lys and Allyl ester on C-term (or similar orthogonal pairing). Here, we illustrate a standard Fmoc/tBu/Alloc approach for a lactam bridge between Lys and Asp side chains on resin.

Workflow Diagram

Caption: Workflow for on-resin cyclization using Alloc protection for side-chain bridging.

Causality in Protocol Design

-

Choice of Alloc: We use Lys(Alloc) and Asp(OAll) because we need to deprotect both the amine and the acid for cyclization while keeping the Arg(Pbf) and N-terminus protected (if doing side-chain to side-chain).

-

Order of Operations: Alloc removal is performed before global cleavage. If we used global cleavage first, the peptide would be free in solution, making cyclization an entropic challenge (high dilution required). On-resin cyclization ("pseudo-dilution") favors intramolecular reaction.

References

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Source: Biopolymers (Peptide Science), 2000. URL:[Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Source: Total Synthesis, 2025. URL:[Link]

-

Selective Removal of Mtt Protecting Group From Amines. Source: AAPPTec Technical Support Bulletin 1181.[5] URL:[Link]

-

Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide. Source: Organic Letters, 2003.[13][14][15] URL:[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds [pubmed.ncbi.nlm.nih.gov]

- 14. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Orthogonal Coupling and Manipulation of Dde-Lys(Aloc)-OH in SPPS

This Application Note is structured as a high-level technical guide for drug development professionals and senior researchers. It addresses the specific use of Dde-Lys(Aloc)-OH , a specialized orthogonal building block, while contextualizing it within the broader scope of Fmoc/tBu solid-phase peptide synthesis (SPPS).

-Dde-Executive Summary

The incorporation of Dde-Lys(Aloc)-OH (CAS: Available via custom synthesis or specialized catalogs) represents a "Third Dimension" in peptide synthesis strategy. Unlike the standard Fmoc-Lys(Dde)-OH (where the backbone is Fmoc-protected), this derivative places the hydrazine-labile Dde group on the

This configuration is uniquely advantageous for N-terminal branching strategies . It allows the peptide backbone to be capped or branched via hydrazine cleavage, while the side chain remains protected for later bio-orthogonal conjugation (e.g., stapling or labeling) via Palladium catalysis. This guide details the coupling, stability profiles, and selective deprotection workflows required to utilize this reagent without compromising peptide integrity.

Chemical Logic & Reagent Profile

To successfully manipulate Dde-Lys(Aloc)-OH, one must understand the "Orthogonality Triangle" relative to the resin and other protecting groups.

| Protecting Group | Position on Residue | Cleavage Condition | Mechanism | Orthogonality |

| Dde | 2% Hydrazine in DMF | Nucleophilic displacement | Stable to TFA, Pd(0). Labile to Piperidine (slow). | |

| Aloc (Alloc) | Pd(PPh | Stable to TFA, Hydrazine, Piperidine. | ||

| tBu / Boc | Other Side Chains | 95% TFA | Acidolysis | Stable to Hydrazine, Pd(0). |

Critical Stability Warning: The Piperidine Risk

While Dde is often cited as orthogonal to Fmoc, it is metastable in piperidine. Extended exposure to 20% piperidine (standard Fmoc removal) can lead to partial Dde loss or migration.

-

Implication: Dde-Lys(Aloc)-OH is best employed as the final residue (N-terminal cap) or within a Boc-SPPS strategy. If used in the middle of an Fmoc sequence, Dde loss during subsequent Fmoc deprotections is a significant risk.

Protocol A: Coupling Dde-Lys(Aloc)-OH

Due to the steric bulk of the Dde group (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the Aloc carbamate, coupling requires highly efficient activation to prevent deletion sequences.

Reagents

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Procedure

-

Resin Preparation: Ensure the preceding N-terminal Fmoc group is removed and the resin is washed (3x DMF, 3x DCM, 3x DMF).

-

Activation (Pre-mix):

-

Dissolve Dde-Lys(Aloc)-OH (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Note: Pre-activate for exactly 30 seconds . Extended activation can lead to racemization.[3]

-

-

Coupling:

-

Monitoring:

-

Perform a Kaiser Test or Chloranil Test . A negative result (no color) indicates successful coupling.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 mins to cap unreacted amines.

-

Protocol B: Selective Deprotection Strategies

Once coupled, you have a "fork in the road." You can selectively expose the N-terminus (Dde) or the Side Chain (Aloc).[4]

Path 1: Selective Removal of Aloc (Side Chain)

Use this path to functionalize the side chain while keeping the N-terminus protected.

-

Wash Resin: DCM (3x), ensuring the resin is swollen in DCM (DCM is better for Pd catalysis than DMF).

-

Preparation of Catalyst:

-

Dissolve Pd(PPh

) -

Add Phenylsilane (PhSiH

) (10 eq). Note: Phenylsilane acts as the allyl scavenger. It is superior to morpholine/dimedone for on-resin work as it avoids solid precipitation.

-

-

Reaction:

-

Metal Scavenging (Crucial Step):

-

Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3x 5 min). This removes residual Palladium which turns the resin brown/grey.

-

Wash with DMF (5x) and DCM (5x).

-

-

Result: Free

-amine;

Path 2: Selective Removal of Dde (N-Terminus)

Use this path to extend the backbone or branch off the N-terminus.

-

Reagent: Prepare 2% Hydrazine Monohydrate in DMF (v/v).

-

Alternative: For higher stability of other sensitive groups, use Hydroxylamine HCl / Imidazole (1.3:1) in NMP.

-

-

Reaction:

-

Wash: DMF (5x), DCM (3x).

-

Result: Free

-amine;

Technical Troubleshooting: Dde Migration

A known side reaction in Dde chemistry is migration . If a free amine is generated (e.g., by removing Aloc first) while the Dde group is present on the same or adjacent residue, the Dde group can migrate from the

Prevention Strategy:

If you remove Aloc (Path 1) to generate a free

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for manipulating Dde-Lys(Aloc)-OH.

Figure 1: Orthogonal deprotection workflow for Dde-Lys(Aloc)-OH. Note the critical warning regarding Dde migration upon Aloc removal.

Data Summary: Chemical Compatibility

| Reagent | Effect on Dde ( | Effect on Aloc ( | Effect on Fmoc | Effect on Boc/tBu |

| 20% Piperidine | Slow Cleavage / Migration | Stable | Rapid Cleavage | Stable |

| 2% Hydrazine | Rapid Cleavage | Stable | Cleavage | Stable |

| Pd(PPh | Stable | Cleavage | Stable | Stable |

| 95% TFA | Stable | Stable | Stable | Cleavage |

References

-

Bycroft, B. W., et al. (1993). A novel lysine protecting group for Fmoc solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications.[6] Link

-

Merzouk, A., et al. (2006). Optimization of the cleavage of the Dde protecting group in SPPS. Tetrahedron Letters.[6] Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[7] (Comprehensive review on orthogonality). Link

-

CEM Corporation. Automated Deprotection of Orthogonal Lysine Protecting Groups (Alloc, Dde, Mmt).[8] Application Note. Link

-

MilliporeSigma. Novabiochem® Peptide Synthesis Protocols: Orthogonal Strategies.Link

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazine, Palladium catalysts). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Palladium-Catalyzed Aloc Deprotection on Solid Support: Protocols, Mechanisms, and Optimization

Executive Summary

In complex solid-phase peptide synthesis (SPPS) and targeted drug development, the allyloxycarbonyl (Aloc) protecting group serves as a critical orthogonal tool. Because Aloc is entirely stable to the standard acidic conditions used for Boc removal (e.g., TFA) and the basic conditions used for Fmoc removal (e.g., piperidine), it enables the site-specific unmasking of amines for downstream modifications such as cyclization, fluorophore conjugation, or the attachment of pharmacokinetic modifiers [1, 4].

However, translating solution-phase palladium catalysis to a solid-phase resin matrix introduces unique physicochemical challenges. This application note provides a field-proven, self-validating protocol for the Pd(0)-catalyzed removal of Aloc groups on resin. By utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and phenylsilane (PhSiH₃) as an allyl scavenger, this methodology ensures rapid, quantitative deprotection while mitigating the risk of catalyst trapping and side-chain alkylation [2].

Mechanistic Causality: The "Why" Behind the Chemistry

To achieve quantitative yields on a solid support, one must understand the causality governing the catalytic cycle. The deprotection is not a simple cleavage; it is a multi-step organometallic transformation.

-

Oxidative Addition: The active Pd(0) species inserts itself into the allylic C–O bond of the Aloc group, forming a

-allylpalladium(II) intermediate. -

Decarboxylation: The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing CO₂ gas and unmasking the free amine.

-

Nucleophilic Scavenging (The Role of Phenylsilane): The

-allylpalladium(II) complex must be reduced to regenerate the active Pd(0) catalyst. While nucleophiles like morpholine or dimethylbarbituric acid (DMBA) are common, phenylsilane (PhSiH₃) is vastly superior for SPPS [2]. As a hydride donor, PhSiH₃ attacks the

Fig 1: Catalytic cycle of Pd(0)-mediated Aloc deprotection utilizing phenylsilane.

Quantitative Reagent Matrix

For a standard synthesis scale (e.g., 0.1 mmol of peptide-resin), the stoichiometric ratios and solvent choices are critical. Dichloromethane (DCM) is strictly utilized as the reaction solvent because Pd(PPh₃)₄ exhibits optimal solubility in DCM, and it provides maximum swelling for polystyrene-based resins, allowing the bulky catalyst to access the internal bead core [1].

| Reagent / Material | Role in Workflow | Equivalents / Conc. | Rationale for Selection |

| Peptide-Resin | Substrate | 1.0 eq (0.1 mmol) | Solid support matrix (e.g., Rink Amide, Wang). |

| Pd(PPh₃)₄ | Catalyst | 0.2 eq | Provides active Pd(0). Must be stored under Argon. |

| Phenylsilane (PhSiH₃) | Allyl Scavenger | 20.0 eq | High-efficiency hydride donor; prevents re-alkylation. |

| Anhydrous DCM | Solvent | ~3-5 mL | Maximizes resin swelling and catalyst solubility. |

| Argon / N₂ Gas | Inert Atmosphere | N/A | Prevents oxidative deactivation of Pd(0) to Pd(II). |

| Sodium diethyldithiocarbamate (NDTC) | Palladium Chelator | 0.5% (w/v) in DMF | Strips trapped Pd from the resin post-reaction [3]. |

The Self-Validating Protocol (Step-by-Step)

This protocol is designed as a self-validating system. Visual cues and chemical tests are built into the workflow to ensure that each phase (swelling, reaction, and cleanup) has been successfully executed before proceeding.

Step 1: Resin Preparation and Swelling

-

Transfer 0.1 mmol of the Aloc-protected peptide-resin to a solid-phase reaction vessel equipped with a fritted filter.

-

Add 5 mL of anhydrous DCM and agitate gently for 30 minutes.

-

Validation Check: The resin should appear visibly swollen and suspended evenly in the solvent. Drain the DCM.

Step 2: Degassing (Critical Step)

-

Add 3 mL of fresh anhydrous DCM to the swollen resin.

-

Bubble Argon or Nitrogen gas directly through the resin suspension for 10 minutes.

-

Causality: Pd(0) is highly sensitive to atmospheric oxygen, which rapidly oxidizes it to inactive Pd(II). Thorough degassing is non-negotiable for high yields[2].

Step 3: Catalytic Deprotection

-

In a separate, dry vial purged with Argon, dissolve 0.2 eq of Pd(PPh₃)₄ and 20.0 eq of PhSiH₃ in 2 mL of degassed, anhydrous DCM.

-

Validation Check: The solution should be a bright, clear yellow. A brown or black solution indicates the catalyst has oxidized or degraded; if this occurs, discard and prepare a fresh solution.

-

Add the catalyst mixture to the resin. Protect the reaction vessel from light (wrap in aluminum foil) and agitate at room temperature for 30 minutes.

-

Drain the reaction mixture. Repeat Step 3 once more with a freshly prepared catalyst/scavenger solution to ensure 100% conversion.

Step 4: Palladium Scavenging and Cleanup

-

Drain the reaction vessel and wash the resin sequentially with DCM (3 × 3 mL) and DMF (3 × 3 mL).

-

Prepare a 0.5% (w/v) solution of Sodium diethyldithiocarbamate trihydrate (NDTC) in DMF.

-

Add 4 mL of the NDTC solution to the resin and agitate for 15 minutes. Drain and repeat this step 2 to 3 times.

-

Validation Check: Following the initial deprotection, the resin often takes on a dark orange, brown, or grayish tint due to trapped palladium nanoparticles. The NDTC washes will turn yellow/brown as they chelate the metal. Continue NDTC washes until the resin returns to its original color (typically off-white or pale yellow) [1, 3].

-

Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all traces of the chelator.

Fig 2: Step-by-step experimental workflow for on-resin Aloc deprotection.

Post-Reaction Validation & Troubleshooting

To ensure the integrity of the downstream synthesis, the unmasked amine must be verified.

Chemical Validation: Perform a standard Kaiser Test (Ninhydrin test) on a few beads of the cleaved resin.

-

Positive Result (Deep Blue): Indicates successful unmasking of a primary amine. You may proceed to the next coupling or functionalization step.

-

Negative Result (Yellow/Colorless): Indicates incomplete deprotection.

Troubleshooting Matrix:

| Failure Mode | Root Cause Analysis | Corrective Action |

| Incomplete Deprotection (Negative Kaiser Test) | Catalyst oxidation (O₂ exposure) or poor resin swelling. | Ensure strict Argon degassing. Verify DCM is anhydrous. Repeat the deprotection step with 0.5 eq Pd(PPh₃)₄. |

| Resin Remains Dark/Black | Severe precipitation of Palladium black within the bead matrix. | Increase NDTC concentration to 2.0% (w/v) in DMF. Add a wash step using 0.5% DIEA in DCM prior to NDTC treatment [3]. |

| Side-chain Alkylation | Inefficient scavenging allowing the | Ensure Phenylsilane is fresh. Increase PhSiH₃ to 24 equivalents. Do not substitute with weaker scavengers like morpholine [4]. |

References

- "Engineering an affinity-enhanced peptide through optimization of cyclization chemistry" - PMC - NIH.

- "Development of Cathepsin B-Activatable Cell-Penetrating Peptides for Tumor Targeting" - ACS Publications.

- "A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs" - ResearchGate.

- "S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors" - PMC - NIH.

Application Note: Advanced Synthesis of Multi-Functionalized Cyclic Peptides Using Dde and Aloc Orthogonal Pairs

Executive Summary

The engineering of complex cyclic peptides—particularly those requiring side-chain functionalization (e.g., fluorophore labeling, PEGylation, or branching)—demands rigorous spatial and temporal control over reactive functional groups. This Application Note details a highly optimized, self-validating solid-phase peptide synthesis (SPPS) methodology utilizing the three-dimensional orthogonality of Fmoc/tBu , Dde , and Aloc/Allyl protecting groups. By integrating field-proven mechanistic insights, such as scavenger-mediated side-reaction suppression, this guide provides a robust framework for drug development professionals synthesizing complex macrocyclic architectures.

Mechanistic Causality: The Need for Three-Dimensional Orthogonality

In standard Fmoc-SPPS, the Fmoc group is base-labile (removed by piperidine), while side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile (removed by TFA)[1]. However, when constructing a cyclic peptide that also requires a site-specific modification, two additional, mutually orthogonal protecting groups are required:

-

Aloc (Allyloxycarbonyl) / Allyl ester : Used to protect the specific amino and carboxyl side chains (e.g., Lys and Asp) destined to form the macrolactam bridge. Aloc is highly stable to both acids and bases and is exclusively removed via Palladium(0)-catalyzed allyl transfer under neutral conditions[].

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) : Used to protect a separate primary amine (e.g., a branching Lysine) for downstream labeling. Dde is cleaved by nucleophiles such as hydrazine[3].

The Causality of Side Reactions and Scavenger Selection

A critical failure point in this dual-orthogonal strategy is the cross-reactivity of hydrazine. While hydrazine efficiently removes Dde, it can simultaneously reduce the Aloc double bond, rendering the Aloc group uncleavable by Pd(0) and ruining the cyclization step[4].

The Expert Solution: 4[4]. The allyl alcohol acts as a sacrificial substrate, preserving the integrity of the Aloc group and ensuring true orthogonality. Furthermore, because hydrazine can slowly remove N-terminal Fmoc groups, the N-terminus must be protected with a Boc group prior to Dde removal[3].

Workflow Visualization

Figure 1: Workflow for cyclic peptide synthesis using Dde and Aloc orthogonal protecting groups.

Quantitative Data: Deprotection Kinetics & Conditions

The following table summarizes the optimized conditions required to maintain the self-validating orthogonal system without inducing premature cleavage.

| Protecting Group | Cleavage Reagent | Scavenger / Additive | Reaction Time | Efficiency | Orthogonality Notes |

| Fmoc | 20% Piperidine in DMF | None | 2 x 10 min | >99% | Stable to Pd(0); Labile to Hydrazine. |

| Dde | 2% Hydrazine in DMF | Allyl Alcohol (5% v/v) | 2 x 5 min | >98% | Stable to Piperidine; Hydrazine reduces Aloc if scavenger is absent. |

| Aloc / Allyl | Pd(PPh3)4 (0.1 eq) | PhSiH3 (10 eq) in DCM | 2 x 30 min | >95% | Stable to Piperidine and Hydrazine (when allyl alcohol is used). |

| tBu / Boc | 95% TFA | TIS / H2O | 2–3 hours | >99% | Global cleavage; completely orthogonal to Fmoc, Dde, and Aloc. |

Self-Validating Experimental Protocols

Every step in this methodology includes an in-process analytical check to ensure the system is self-validating, preventing the accumulation of errors in complex syntheses.

Protocol A: Linear Assembly and N-Terminal Capping

-

Assembly: Synthesize the linear peptide on a 2-Chlorotrityl chloride (CTC) or Rink Amide resin using standard Fmoc/tBu chemistry[1]. Incorporate Fmoc-Lys(Dde)-OH for the branching site and Fmoc-Lys(Aloc)-OH / Fmoc-Asp(OAllyl)-OH for the cyclization sites.

-

Validation: Perform a Kaiser (ninhydrin) test after each coupling. A yellow bead indicates successful coupling (absence of primary amines).

-

Capping (Critical Causality): After the final Fmoc deprotection, couple a Boc-protected amino acid at the N-terminus (or cap with Boc-anhydride).3[3].

Protocol B: Orthogonal Deprotection of Dde

-

Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate and 5% (v/v) allyl alcohol in DMF.

-

Reaction: Treat the resin with the solution for 5 minutes at room temperature. Drain and collect the flow-through. Repeat once.

-

Self-Validation (Photometric Tracking): 3[3]. Measure the absorbance of the collected flow-through at 290 nm. Deprotection is complete when subsequent hydrazine washes show no UV absorbance.

-

Modification: Couple your desired label (e.g., fluorophore, PEG) to the newly liberated Lysine side chain using PyBOP/DIPEA. Validate completion with a Kaiser test.

Protocol C: Orthogonal Deprotection of Aloc/Allyl

-

Preparation: Swell the resin in anhydrous Dichloromethane (DCM) for 30 minutes. Strict anhydrous conditions prevent catalyst quenching.

-

Reaction: In a glass vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equivalents relative to resin loading) and Phenylsilane [PhSiH3] (10 equivalents) in anhydrous DCM.

-

Execution: Add the catalyst cocktail to the resin and agitate in the dark for 30 minutes. Drain and repeat once. Wash extensively with DCM, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF to remove trapped palladium species.

-

Self-Validation (Micro-Cleavage): Suspend 1 mg of resin in 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Precipitate with cold ether, centrifuge, and analyze the pellet via LC-MS. 5[5] is confirmed by the complete disappearance of the +84 Da (Aloc) and +40 Da (Allyl) mass adducts. Do not proceed to cyclization until this is verified.

Protocol D: On-Resin Macrolactamization and Cleavage

-

Cyclization: Treat the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF. Agitate for 12–24 hours. The pseudo-dilution effect of the solid support strongly favors intramolecular cyclization over intermolecular oligomerization[1].

-

Validation: Perform a Kaiser test. A negative (yellow) result confirms the liberated primary amine has been successfully consumed in the lactam bridge formation.

-

Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours to remove all remaining side-chain protecting groups (tBu, Boc) and cleave the cyclic peptide from the resin. Precipitate in cold diethyl ether and lyophilize.

References[5] Title: Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe5jx4AHmXcbT6Y_9y9IxuZaq_hsQx8oyyUp7DHIjxCSnmbfnkIDFO8GXyQv-OTfsG_Zeh753k7yHGr0N3IbEtKIGs3DQyUwZx8lidlWwER6h7JvueWKUAwF8U7o2N3NW_6mRDLg0sa0_t7eonEektiy0ikcpQhGnPpO6vPLVuznXHDiziypigd9glvO8xt0Lpc5CJj0jOSmV-BOzsuuIN6P1ip9iC5_fid8LX9e774QlEuxsFiX_W4Azv4pBUW41PCYu9aJiHFCfOpwZdZ6BjHGxE5ulDvWEOJehpupBkNzZi-Q==[2] Title: Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. Source: bocsci.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc9m-RBfSR78Q32m3lLZ9AyTbJd8tCACeZmNFXlkkgU5cnkTE2fa9uq2slpO8ipHdL_PeBITFV9j_u1EcH9-J-EeUNP97mIlYgSVpDYuHT4_u2pIC0aphbLoS6azuVG5ykL933GNx1yxAC_tF5w02cmFJ1dQ8PUvCndsPz7trzQLk5Q3Ve_XaiI3RFyNrQ6kW0CW4u99txZXOmx5UNv2ZZbmpsIeacYAX4lBusSQb3[4] Title: Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates (Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups). Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgT68KoDTE70yuE2XhyUi2A1EcNF5qggzHrbFK8RMkSqapaIrZD8F51o7grRD5xOTTs2sIcP5m_1zBz39ybNUeSr5crtbF_yfecTyPXqzRu4TkjlTbqc75eGo0arnPAC7vT6cI6Gkni0enPIIlMIR8XvZrXvAQ6HJaAjrXAuVdMaX9g_gSsqmtyAGXQoikGz-TtZ4-cTdGTwGvZA---B5cyEbaeHDfC-RJbagfT2AEYm27p0RcNzwpKrKf8kAFxLjWAVA=[3] Title: Amino Acid Derivatives for Peptide Synthesis. Source: peptide.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSEScXZA4H9r0yHaahKA4PGUdiVJ2ofac5R5NRfrbHynmkGdvCg3emq8ckbN5I66OvmXZ7NFHPQ5D3WNv6sU7NMPZ7hF6vKhciUc5aS2c7CXVjKNO3IBRHySIq6XOjAvSoU93Hq5SVVgD6OkJmmUsfG03faVHXTGF3m6CRzm7saPMBTeJwRebfparsTBbOPyNntzYWl0wfdVlAGiM0M30zhAe7iApKT7I=[1] Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: luxembourg-bio.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcyswLGatBWQF_IUq7ccRgo_FABkU0BjPLaL5ZHW4WSq6NjUUUbn98SVJX_U7LFM5v_5Nk-7WSdmdXxLgBzF93mie_lPL0Kib8417inWStvwkl-qtkD8-Yf9_83R1Oz7sCccDgltPipDVBb5K5F6Fl9qNgAEee0FXLkOgFIpXL0sBP8pm5E4UatCIrAtzO25pTl7pC9Ao=

Sources

Using Dde-Lys(Aloc) for convergent peptide synthesis

Abstract

This guide details the strategic application of Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Aloc (Allyloxycarbonyl) protecting groups in Fmoc solid-phase peptide synthesis (SPPS). While standard Fmoc/tBu chemistry offers two dimensions of orthogonality, complex convergent syntheses—such as the construction of branched peptides, cyclic scaffolds, or multi-functionalized conjugates—require a third and fourth dimension. This protocol focuses on the Dde/Aloc pair, specifically addressing the critical "hydrazine reduction" side reaction and providing a self-validating workflow for high-fidelity convergent synthesis.

Strategic Overview: The Orthogonality Landscape

In convergent synthesis, multiple fragments or side-chains must be manipulated independently. The Dde/Aloc system provides two additional layers of orthogonality compatible with standard Fmoc SPPS.

The Orthogonality Matrix

| Protecting Group | Removal Reagent | Mechanism | Orthogonal To |

| Fmoc ( | 20% Piperidine | Base-induced | Dde, Aloc, tBu, Trt |

| Dde ( | 2% Hydrazine | Nucleophilic displacement | Fmoc, Aloc*, tBu, Trt |

| Aloc ( | Pd(PPh | Pd(0)-catalyzed allyl transfer | Fmoc, Dde, tBu, Trt |

| tBu/Boc (Side-chain) | 95% TFA | Acidolysis | Fmoc, Dde, Aloc |

*Note: Dde removal conditions (hydrazine) can chemically alter Aloc unless specific scavengers are used (see Core Protocol 1).

Figure 1: The four-dimensional orthogonality map. Each group can be removed without affecting the others, provided specific protocols are followed.

Critical Mechanistic Insight: The "Allyl Reduction" Trap

A common failure mode in Dde/Aloc strategies is the unintended reduction of the Aloc double bond during Dde removal.[1]

-

The Problem: Hydrazine (

) is a reducing agent. During the removal of Dde, hydrazine can reduce the allyl group of Aloc (or Allyl esters) to a propyl group. -

The Consequence: The resulting propyl-carbamate is completely stable to Pd(0) deprotection conditions. The Aloc group becomes permanently "locked," ruining the synthesis.

-

The Solution: Add Allyl Alcohol to the hydrazine cocktail. It acts as a "sacrificial acceptor," preferentially absorbing the reducing potential of the hydrazine, thereby preserving the Aloc group on the peptide.

Core Protocols

Protocol A: Selective Dde Removal (Allyl-Safe Method)

Use this protocol when Aloc groups are present on the resin.

Reagents:

-

DMF (Dimethylformamide), peptide synthesis grade.[2]

-

Hydrazine Monohydrate (

). -

Allyl Alcohol (Essential scavenger).

Step-by-Step:

-

Wash: Wash the resin with DMF (

min). -

Preparation: Prepare a fresh solution of 2% Hydrazine monohydrate and 15% Allyl Alcohol in DMF.

-

Example: Mix 0.2 mL Hydrazine, 1.5 mL Allyl Alcohol, and 8.3 mL DMF.

-

-

Reaction: Add the solution to the resin. Agitate gently for 3 minutes .

-

Drain & Repeat: Drain the vessel. Repeat the treatment (